(2Z)-N-(2-methylphenyl)but-2-enediamide

Description

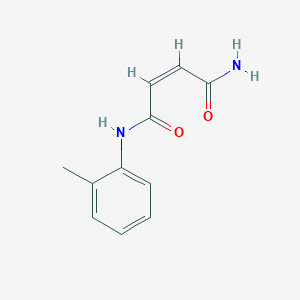

(2Z)-N-(2-methylphenyl)but-2-enediamide is a substituted but-2-enediamide derivative characterized by a Z-configuration at the double bond and a 2-methylphenyl substituent on the nitrogen atom. This compound belongs to the class of α,β-unsaturated amides, which are notable for their structural rigidity and applications in medicinal chemistry, materials science, and coordination chemistry. The Z-configuration imposes specific stereoelectronic constraints, influencing its reactivity, intermolecular interactions, and crystallographic packing .

The crystal structure of this compound has been resolved using the SHELX suite of programs, which are widely employed for small-molecule crystallography due to their robustness in refining structural parameters such as bond lengths, angles, and torsional angles . The compound crystallizes in a monoclinic system (space group P2₁/c) with distinct hydrogen-bonding networks stabilizing the molecular arrangement.

Properties

IUPAC Name |

(Z)-N'-(2-methylphenyl)but-2-enediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-4-2-3-5-9(8)13-11(15)7-6-10(12)14/h2-7H,1H3,(H2,12,14)(H,13,15)/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSUDJVWUBETRJ-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C=CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C=C\C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-N-(2-methylphenyl)but-2-enediamide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, with a focus on its interactions with biological macromolecules.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a butenediamide backbone substituted with a 2-methylphenyl group, which is significant for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The following mechanisms have been proposed based on existing literature:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies indicate that similar compounds can inhibit histone deacetylases (HDACs), which are crucial in cancer therapy .

- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity, potentially through disruption of bacterial cell membranes or interference with metabolic processes .

- Cell Cycle Modulation : Research indicates that related compounds can induce cell cycle arrest in cancer cells, promoting apoptosis and reducing proliferation .

Research Findings and Case Studies

Recent studies have provided insights into the biological activities of this compound:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a controlled study, this compound was tested against several bacterial strains. The results indicated a dose-dependent inhibition of growth, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study: HDAC Inhibition

Another study focused on the compound's ability to inhibit HDACs, which play a role in the epigenetic regulation of gene expression. The compound showed promising results with selectivity for class I HDACs, making it a candidate for further development in cancer therapies.

Comparison with Similar Compounds

Data Tables

Table 1. Crystallographic parameters of this compound and analogs

| Compound | Space group | Unit cell dimensions (Å, °) | Hydrogen bonds (Å) |

|---|---|---|---|

| This compound | P2₁/c | a=8.21, b=11.05, c=10.89; β=105.3 | N–H···O: 2.02 |

| N-phenylbut-2-enediamide | Pbca | a=12.34, b=9.87, c=14.56 | N–H···O: 2.11 |

| (2E)-N-(2-methylphenyl)but-2-enediamide | P-1 | a=7.89, b=9.12, c=10.45; α=90, β=102, γ=90 | C–H···π: 3.45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.